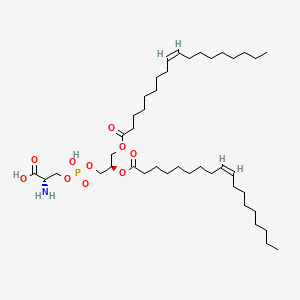

Dioleoyl phosphatidylserine

Description

PS(18:1(9Z)/18:1(9Z)), also known as dopse or 1, 2-DLPS, belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:1(9Z)/18:1(9Z)) is considered to be a glycerophosphoserine lipid molecule. PS(18:1(9Z)/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:1(9Z)/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:1(9Z)/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:1(9Z)/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PS(18:1(9Z)/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PS(18:1(9Z)/18:1(9Z)) can be converted into PE(18:1(9Z)/18:1(9Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, Choline and PS(18:1(9Z)/18:1(9Z)) can be biosynthesized from PC(18:1(9Z)/18:1(9Z)) and L-serine through its interaction with the enzyme phosphatidylserine synthase. Furthermore, PS(18:1(9Z)/18:1(9Z)) can be biosynthesized from lyso-PS(18:1(9Z)/0:0); which is mediated by the enzyme ALE1P acyltransferase. Finally, PS(18:1(9Z)/18:1(9Z)) can be biosynthesized from lyso-PS(0:0/18:1(9Z)) through its interaction with the enzyme ALE1P acyltransferase. In humans, PS(18:1(9Z)/18:1(9Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:1(9Z)) pathway.

Propriétés

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBFLCSPLLEDEM-JIDRGYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311823 | |

| Record name | Dioleoylphosphatidylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PS(18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70614-14-1 | |

| Record name | Dioleoylphosphatidylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70614-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioleoylphosphatidylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070614141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioleoylphosphatidylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ401H4834 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dioleoyl Phosphatidylserine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and biological significance of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). This document details its physicochemical characteristics, its crucial role in cellular signaling pathways, and its emerging applications in drug delivery and therapy. Experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of this knowledge.

Core Structure and Physicochemical Properties

Dioleoyl phosphatidylserine (DOPS) is a glycerophospholipid, a class of lipids that are major components of biological membranes.[1] Its structure consists of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and a phosphoserine head group at the sn-3 position.[2] The oleic acid chains are unsaturated, containing a single cis-double bond, which imparts fluidity to the membranes where DOPS is present.[3]

Chemical and Physical Data

A summary of the key chemical and physical properties of DOPS is presented in the tables below. This data is essential for researchers working with DOPS in various experimental settings, from liposome formulation to analytical characterization.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C42H78NO10P | [2][4] |

| Molecular Weight | 788.0 g/mol | [2][4] |

| IUPAC Name | (2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid | [2] |

| CAS Number | 70614-14-1 | [2] |

Table 2: Physical and Thermotropic Properties of this compound

| Property | Value | Conditions | Source(s) |

| Physical Description | Solid | Room Temperature | [2] |

| Solubility | Poor in water; Soluble in polar organic solvents like ethanol, isopropanol, acetone, and chloroform. | Standard | [5][6] |

| Main Transition Temperature (Tm) | -40.3 °C (extrapolated) | Ambient Pressure | [7] |

| Critical Micelle Concentration (CMC) | Not explicitly found for DOPS, but related phospholipids like DOPC have CMCs in the micromolar range. | Varies with temperature and medium | [8][9] |

| Stability | Prone to degradation, particularly in aqueous solutions. Stable as a powder at -20°C for extended periods. | Varies with formulation and storage | [10][11][12][13] |

Biological Significance and Signaling Pathways

Phosphatidylserine, and by extension DOPS, plays a critical role in a variety of cellular processes, most notably apoptosis (programmed cell death) and immune regulation. In healthy cells, PS is strictly localized to the inner leaflet of the plasma membrane.[14][15] However, upon initiation of apoptosis, this asymmetry is lost, and PS is externalized to the outer leaflet, where it acts as an "eat-me" signal for phagocytic cells.[14][16]

This externalization of PS is a key event that allows for the silent clearance of apoptotic cells, preventing an inflammatory response.[14] In the context of cancer, many tumor cells constitutively express PS on their outer surface, which contributes to an immunosuppressive tumor microenvironment.[14][17][18] This has made PS a promising target for cancer therapy.[14]

Role in Apoptosis and Phagocytosis

The externalization of DOPS on the surface of apoptotic cells is a critical signal for their recognition and engulfment by phagocytes, such as macrophages. This process, known as efferocytosis, is essential for tissue homeostasis and the resolution of inflammation.

Involvement in Protein Kinase C (PKC) and Akt Signaling

Phosphatidylserine is a critical cofactor for the activation of several important signaling proteins, including Protein Kinase C (PKC) and Akt (also known as Protein Kinase B). The negatively charged headgroup of DOPS provides an anchor point at the cell membrane for these proteins, facilitating their activation.

PKC Activation:

Applications in Drug Development

The unique biological properties of DOPS, particularly its exposure on cancer cells and its ability to form liposomes, have made it a molecule of great interest in drug development.

SapC-DOPS Nanovesicles for Cancer Therapy

One of the most promising applications of DOPS is in the formulation of SapC-DOPS nanovesicles. These are small, stable vesicles composed of Saposin C (a lysosomal protein) and DOPS. SapC-DOPS has been shown to selectively target and kill a variety of cancer cells that expose PS on their surface, while sparing normal cells.[14][18] This targeted approach offers the potential for a more effective and less toxic cancer therapy.[17]

DOPS in Liposomal Drug Delivery Systems

DOPS can be incorporated into liposomal formulations to enhance their therapeutic efficacy. The inclusion of the negatively charged DOPS can influence the stability, charge, and biological interactions of the liposomes. For example, DOPS-containing liposomes can be used to target macrophages for the delivery of immunomodulatory agents.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DOPS.

Preparation of DOPS-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes containing DOPS.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

-

Other lipids as required (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials and syringes

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of DOPS and other lipids in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

-

Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure a uniform size distribution.

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, it is recommended to purge the container with an inert gas like argon to prevent lipid oxidation.

-

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect the externalization of phosphatidylserine during apoptosis.

Materials:

-

Cells to be assayed

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Induce apoptosis by treating the cells with an appropriate agent for a specified time. Include an untreated control group.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Conclusion

This compound is a phospholipid with significant and diverse roles in cell biology and medicine. Its fundamental involvement in apoptosis and immune signaling has made it a key molecule of study for understanding these complex processes. Furthermore, the unique properties of DOPS, particularly its exposure on the surface of cancer cells, are being actively exploited for the development of novel and targeted cancer therapies. This guide provides a solid foundation for researchers and drug development professionals to further explore and utilize the potential of this important biomolecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Dioleoylphosphatidylserine | C42H78NO10P | CID 6438639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. guanjiebio.com [guanjiebio.com]

- 7. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. phospholipid-research-center.com [phospholipid-research-center.com]

- 10. DSPS | Dioctadecanoylphosphatidylserine | phospholipid | TargetMol [targetmol.com]

- 11. soft-gel.com [soft-gel.com]

- 12. US8324187B2 - Stabilized formulations of phosphatidylserine - Google Patents [patents.google.com]

- 13. EP1663157B1 - Stabilized formulations of phosphatidylserine - Google Patents [patents.google.com]

- 14. Phosphatidylserine: The Unique Dual-Role Biomarker for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dys-regulated phosphatidylserine externalization as a cell intrinsic immune escape mechanism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]

- 17. Enhanced phosphatidylserine-selective cancer therapy with irradiation and SapC-DOPS nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Variation in human cancer cell external phosphatidylserine is regulated by flippase activity and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphatidylserine (PS) Liposomes - CD Bioparticles [cd-bioparticles.net]

The Multifaceted Roles of Dioleoylphosphatidylserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoylphosphatidylserine (DOPS) is a glycerophospholipid, a key component of cell membranes, characterized by a phosphatidylserine headgroup and two oleoyl acyl chains. While representing a minor fraction of the total phospholipids in the cell, DOPS plays a crucial role in a multitude of cellular processes. Its functions range from modulating membrane biophysical properties to acting as a critical signaling molecule in pathways governing cell survival, death, and immune responses. Furthermore, the unique properties of DOPS have been harnessed for innovative drug delivery systems, particularly in the realm of targeted cancer therapy. This technical guide provides an in-depth exploration of the core functions of DOPS, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

I. Biophysical Properties of DOPS-Containing Membranes

The incorporation of DOPS into a lipid bilayer significantly influences the membrane's physical characteristics, including its fluidity and order. These properties are fundamental to membrane function, affecting protein mobility, signal transduction, and vesicle trafficking.

A. Membrane Fluidity and Order

Membrane fluidity is a measure of the viscosity of the lipid bilayer, while the order parameter provides insight into the conformational freedom of the lipid acyl chains. The presence of the two unsaturated oleoyl chains in DOPS generally contributes to a more fluid membrane state compared to its saturated counterparts.

Quantitative Data on Membrane Properties:

| Parameter | Method | Lipid Composition | Observation | Reference |

| Fluorescence Anisotropy (of DPH) | Steady-State Fluorescence Spectroscopy | Egg PC Liposomes | The anisotropy of 1,6-diphenyl-1,3,5-hexatriene (DPH) decreases with increasing temperature, indicating increased membrane fluidity. While specific data for DOPS is not readily available, the trend is a fundamental property of lipid bilayers. | [1][2] |

| Deuterium Order Parameter (SCD) | Molecular Dynamics (MD) Simulations | DOPC Bilayer | The order parameter of the acyl chains is highest near the glycerol backbone and decreases towards the methyl terminus, reflecting greater flexibility in the core of the membrane. The presence of a double bond in the oleoyl chain introduces a local disorder. | [3][4][5] |

Experimental Protocol: Determination of Membrane Fluidity using DPH Fluorescence Anisotropy

This protocol outlines the measurement of membrane fluidity in liposomes using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of the desired lipid composition (e.g., DOPC with varying mol% of DOPS) by the extrusion method.

-

DPH Labeling: Add a small aliquot of a concentrated DPH stock solution in a suitable organic solvent (e.g., tetrahydrofuran) to the liposome suspension. The final DPH concentration should be in the low micromolar range to avoid self-quenching.

-

Incubation: Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow for the complete incorporation of DPH into the lipid bilayer.

-

Fluorescence Measurement: Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorescence spectrophotometer equipped with polarizers.

-

Excitation wavelength (λex): ~360 nm

-

Emission wavelength (λem): ~430 nm

-

-

Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation:

-

r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

Where IVV and IVH are the fluorescence intensities measured with the excitation polarizer oriented vertically and the emission polarizer oriented vertically and horizontally, respectively. G is the G-factor, which corrects for the differential transmission of the instrument to vertically and horizontally polarized light.

-

-

Data Interpretation: A lower anisotropy value corresponds to a higher rotational freedom of the probe, indicating a more fluid membrane environment.

II. DOPS in Cellular Signaling

DOPS plays a pivotal role as a signaling lipid, primarily through the exposure of its negatively charged headgroup on the cell surface or its interaction with specific protein domains within the cell.

A. Activation of Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to many signal transduction cascades. Conventional and novel PKC isoforms are activated by diacylglycerol (DAG) and require phosphatidylserine (PS) as a cofactor. The C1 domain of PKC is responsible for binding to DAG within the membrane, a process that is significantly enhanced by the presence of PS.

Quantitative Data on PKC-DOPS Interaction:

| Parameter | Method | Interacting Molecules | Value | Reference |

| Dissociation Constant (Kd) | Stopped-flow spectroscopy | PKCβ C1B domain and PS-containing vesicles | The presence of 40 mol% PS increases the apparent association rate (kon) by 30-fold with little effect on the dissociation rate (koff), leading to a significant increase in binding affinity. A specific Kd for DOPS is not explicitly stated but the principle of PS-dependent binding is demonstrated. | [6] |

Signaling Pathway: PKC Activation

Experimental Protocol: In Vitro PKC Activity Assay

This protocol describes a common method to measure PKC activity using a radioactive assay.

-

Prepare Lipid Vesicles: Create small unilamellar vesicles (SUVs) containing DOPS and a neutral phospholipid like dioleoylphosphatidylcholine (DOPC), with and without diacylglycerol (DAG).

-

Reaction Mixture: In a microcentrifuge tube, combine the following components on ice:

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM CaCl2)

-

Lipid vesicles

-

PKC enzyme (purified or from cell lysate)

-

Peptide substrate for PKC (e.g., a synthetic peptide with a PKC phosphorylation motif)

-

-

Initiate Reaction: Start the reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Compare the activity in the presence and absence of DOPS and DAG to determine the activation profile.

B. Efferocytosis: The "Eat-Me" Signal

Efferocytosis is the process by which apoptotic (dying) cells are cleared by phagocytes. A hallmark of apoptosis is the externalization of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. This exposed PS, including DOPS, acts as an "eat-me" signal, recognized by receptors on phagocytes, leading to engulfment and preventing inflammation.

Quantitative Data on Annexin V-DOPS Interaction:

| Parameter | Method | Interacting Molecules | Value | Reference |

| Dissociation Constant (Kd) | Fluorescence Spectroscopy | Annexin V and PS-containing vesicles | ~0.036 ± 0.011 nM (for 10-50% PS) | [7] |

| Dissociation Constant (Kd) | Not specified | Annexin V and negatively charged phospholipid surfaces | ~5 x 10-2 nM | [8][9] |

Signaling Pathway: Efferocytosis

Experimental Protocol: In Vitro Efferocytosis Assay

This protocol describes a flow cytometry-based method to quantify the engulfment of apoptotic cells by phagocytes.

-

Induce Apoptosis: Treat a cell line (e.g., Jurkat cells) with an apoptosis-inducing agent (e.g., staurosporine) to induce PS externalization.

-

Label Apoptotic Cells: Stain the apoptotic cells with a fluorescent dye (e.g., pHrodo Red) that fluoresces brightly in the acidic environment of the phagosome.

-

Culture Phagocytes: Plate phagocytic cells (e.g., bone marrow-derived macrophages) in a culture dish and allow them to adhere.

-

Co-culture: Add the labeled apoptotic cells to the phagocyte culture and incub-ate for a specific time to allow for engulfment.

-

Harvest Cells: Gently detach the phagocytes from the plate.

-

Flow Cytometry: Analyze the cell suspension by flow cytometry. Phagocytes that have engulfed apoptotic cells will exhibit a high fluorescence signal from the pHrodo dye.

-

Data Analysis: Quantify the percentage of fluorescent phagocytes and the mean fluorescence intensity to determine the efficiency of efferocytosis.

III. DOPS in Drug Delivery: SapC-DOPS Nanovesicles

The aberrant exposure of PS on the surface of cancer cells and tumor vasculature provides a unique target for therapeutic intervention. Saposin C (SapC), a small lysosomal protein, has a high affinity for PS-rich membranes, especially at the acidic pH characteristic of the tumor microenvironment. When combined with DOPS, SapC forms stable nanovesicles (SapC-DOPS) that can selectively target and kill cancer cells.

Quantitative Data on SapC-DOPS Efficacy:

| Parameter | Cell Line | Observation | Reference |

| Cytotoxicity (IC50) | Human lung cancer cells | Cytotoxicity is positively correlated with cell surface PS levels. | [10] |

| Tumor Reduction | Subcutaneous skin tumor xenografts | 79.4% tumor reduction after 4 days of subcutaneous injection. | [4] |

| Cellular Uptake | Glioblastoma multiforme (GBM) cell lines | SapC-DOPS uptake correlates with the level of exposed PS on the cell surface. | [11] |

| Drug Release | Liposomal Doxorubicin | Drug release kinetics can be modulated by factors such as drug-to-lipid ratio and the lipid composition of the liposome. | [12] |

Experimental Workflow: Evaluation of SapC-DOPS Nanovesicles

Experimental Protocol: Preparation of SapC-DOPS Nanovesicles

-

Lipid Film Hydration: Dissolve DOPS in a suitable organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum to remove residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to form multilamellar vesicles (MLVs).

-

Addition of SapC: Add purified SapC protein to the MLV suspension.

-

Extrusion: Subject the mixture to multiple passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process generates unilamellar nanovesicles of a uniform size.

-

Characterization: Characterize the resulting SapC-DOPS nanovesicles for size and size distribution using dynamic light scattering (DLS), and for surface charge using zeta potential measurements.

IV. Conclusion

Dioleoylphosphatidylserine is a phospholipid with a diverse and critical set of functions within the cell. Its biophysical properties contribute to the dynamic nature of cellular membranes, while its role as a signaling molecule is integral to fundamental processes such as protein kinase C activation and the clearance of apoptotic cells. The unique exposure of DOPS on the surface of cancer cells has paved the way for the development of targeted therapies like SapC-DOPS nanovesicles, which hold significant promise for the future of oncology. This technical guide has provided a comprehensive overview of these functions, supported by quantitative data, detailed experimental protocols, and visual representations to aid researchers, scientists, and drug development professionals in their understanding and utilization of this important biomolecule. Further research into the specific quantitative interactions of DOPS with various proteins and its precise effects on membrane domains will continue to unveil new avenues for therapeutic intervention and a deeper understanding of cellular biology.

References

- 1. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic analysis of the interaction of the C1 domain of protein kinase C with lipid membranes by stopped-flow spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phospholipid binding of annexin V: effects of calcium and membrane phosphatidylserine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C1 domain - Wikipedia [en.wikipedia.org]

- 10. lornajane.net [lornajane.net]

- 11. Systemic Delivery of SapC-DOPS Has Antiangiogenic and Antitumor Effects Against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. liposomes.ca [liposomes.ca]

The Biophysical Interface: A Technical Guide to the Phase Transition of DOPS Lipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase transition temperature of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), a critical anionic phospholipid in membrane dynamics and cellular signaling. Understanding the biophysical properties of DOPS, particularly its gel-to-liquid crystalline phase transition, is paramount for researchers in drug development, cell biology, and biomaterials science. This document outlines the quantitative data, experimental methodologies, and relevant biological pathways associated with DOPS and other key phospholipids.

Section 1: Quantitative Analysis of Phospholipid Phase Transitions

The phase transition temperature (Tm) is a defining characteristic of a lipid, representing the temperature at which the lipid bilayer transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase. This transition is influenced by factors such as the length and saturation of the acyl chains, as well as the nature of the headgroup.[1]

DOPS, with its two 18-carbon monounsaturated acyl chains, exhibits a low phase transition temperature of approximately -11°C to -12°C.[2][3] This ensures it remains in a highly fluid state at physiological temperatures, which is crucial for its role in membrane dynamics and signal transduction.[2]

The following table summarizes the phase transition temperatures of DOPS and other relevant phosphatidylserine (PS) and phosphatidylcholine (PC) lipids, providing a comparative landscape of how acyl chain composition affects this critical biophysical parameter.

| Lipid Abbreviation | Full Name | Acyl Chain Composition | Phase Transition Temperature (Tm) in °C | Reference |

| DOPS | 1,2-dioleoyl-sn-glycero-3-phospho-L-serine | 18:1 (cis-9) / 18:1 (cis-9) | -11 | [3] |

| DMPS | 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine | 14:0 / 14:0 | 35 | [3] |

| DPPS | 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine | 16:0 / 16:0 | 54 | [3] |

| DSPS | 1,2-distearoyl-sn-glycero-3-phospho-L-serine | 18:0 / 18:0 | 68 | [3] |

| POPS | 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine | 16:0 / 18:1 (cis-9) | 14 | [3] |

| DOPC | 1,2-dioleoyl-sn-glycero-3-phosphocholine | 18:1 (cis-9) / 18:1 (cis-9) | -17 | [4] |

| DPPC | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | 16:0 / 16:0 | 41 | [4] |

| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine | 18:0 / 18:0 | 55 | [4] |

Section 2: Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes a common method for preparing LUVs, which are often used as model membrane systems for biophysical studies.

-

Lipid Film Preparation:

-

Dissolve the desired lipids (e.g., DOPS) in an organic solvent, typically chloroform or a chloroform/methanol mixture, to ensure a homogenous mixture.

-

Remove the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the walls of a round-bottom flask.[5]

-

To ensure complete removal of residual solvent, place the flask under high vacuum for at least one hour to overnight.[5]

-

-

Hydration:

-

Hydrate the lipid film with an appropriate aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm in the mixture.[6]

-

Agitate the suspension to facilitate the formation of multilamellar vesicles (MLVs).[7]

-

For increased encapsulation efficiency of water-soluble molecules, the MLV suspension can be subjected to several freeze-thaw cycles.[8] This involves alternately freezing the suspension in a dry ice/alcohol bath and thawing it in warm water.[5]

-

-

Extrusion:

-

Assemble a lipid extruder with a polycarbonate membrane of a defined pore size (commonly 100 nm).

-

Heat the extruder to a temperature above the Tm of the lipid mixture to prevent membrane fouling.

-

Load the MLV suspension into a gas-tight syringe and place it in the extruder.[8]

-

Force the lipid suspension through the membrane by pushing the plunger. Repeat this process an odd number of times (typically 11-21 passes) to ensure a uniform size distribution of LUVs.[5]

-

The resulting vesicle suspension should be a translucent solution of unilamellar vesicles with a diameter close to the pore size of the membrane used.[5]

-

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[3][9]

-

Sample Preparation:

-

Prepare a liposome suspension (e.g., LUVs as described above) at a known concentration, typically in the range of 1-10 mg/mL.

-

Accurately transfer a small volume (typically 10-50 µL) of the liposome suspension into a DSC sample pan.

-

Prepare a reference pan containing the same buffer used for the liposome suspension.

-

Hermetically seal both the sample and reference pans to prevent solvent evaporation during the experiment.[10]

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected Tm.

-

Heat the sample and reference pans at a constant scan rate, typically between 0.5 to 5 °C/min.[10]

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis:

-

The output is a thermogram, a plot of heat flow versus temperature.

-

The phase transition is observed as an endothermic peak.

-

The phase transition temperature (Tm) is determined as the temperature at the peak maximum of the endotherm.[9]

-

The enthalpy of the transition (ΔH) can be calculated from the area under the peak, and the cooperativity of the transition is related to the peak's width at half-height.[9]

-

Section 3: Biological Significance and Visualized Pathways

Phosphatidylserine Externalization in Apoptosis

In healthy cells, the distribution of phospholipids across the plasma membrane is asymmetric, with phosphatidylserine (PS) being actively confined to the inner leaflet by enzymes called flippases.[11] During the early stages of apoptosis, or programmed cell death, this asymmetry is lost, and PS is exposed on the outer leaflet of the cell membrane.[11] This externalized PS acts as an "eat-me" signal, flagging the apoptotic cell for recognition and engulfment by phagocytes, such as macrophages.[12][13]

The process of PS externalization is tightly regulated and involves the coordinated action of several key proteins:

-

Flippases: These ATP-dependent enzymes are responsible for maintaining PS on the inner leaflet. During apoptosis, flippases are inactivated, often through cleavage by caspases.[14]

-

Scramblases: These enzymes, when activated, facilitate the bidirectional and non-specific movement of phospholipids between the two leaflets of the membrane, leading to the randomization of their distribution.[2]

-

Caspases: These proteases are central to the execution of apoptosis. Initiator caspases (e.g., caspase-8, -9) activate executioner caspases (e.g., caspase-3), which then cleave and inactivate flippases and activate scramblases, leading to PS exposure.[14]

Experimental Workflow for Liposome Preparation and Analysis

The following diagram illustrates a typical experimental workflow for the preparation of LUVs and the subsequent determination of their phase transition temperature.

References

- 1. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative signaling pathway for externalization of plasma membrane phosphatidylserine during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tf7.org [tf7.org]

- 6. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. ucm.es [ucm.es]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. Phosphatidylserine Externalization in Apoptosis [novusbio.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]

- 14. Dys-regulated phosphatidylserine externalization as a cell intrinsic immune escape mechanism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of DOPS in Mediating Membrane Protein Interactions: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Interactions of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) with Key Membrane-Associated Proteins.

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), a species of phosphatidylserine (PS), is a critical anionic phospholipid typically sequestered in the inner leaflet of the plasma membrane in healthy cells. Its exposure on the cell surface acts as a potent signal for a variety of physiological and pathological processes, including apoptosis, blood coagulation, and immune regulation. This externalization of DOPS initiates a cascade of events by mediating the recruitment and activation of a diverse array of membrane-associated and soluble proteins. Understanding the intricacies of these DOPS-protein interactions is paramount for elucidating fundamental cellular mechanisms and for the development of novel therapeutics targeting these pathways.

This technical guide provides a comprehensive overview of the interactions between DOPS and several key membrane proteins. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of DOPS-Protein Interactions

The affinity and kinetics of protein binding to DOPS-containing membranes are crucial parameters for understanding the biological significance of these interactions. The following tables summarize key quantitative data for the interaction of several important proteins with phosphatidylserine (PS), with a focus on studies utilizing DOPS where specified. It is important to note that binding affinities can be influenced by the experimental technique, the specific lipid composition of the model membrane, and the presence of cofactors such as calcium ions.

| Protein | Interaction Partner(s) | Technique | Key Findings | Dissociation Constant (Kd) / EC50 | Reference(s) |

| Prothrombin | DOPS/DOPC membranes | Isothermal Titration Calorimetry (ITC) | Low-affinity interaction. | 5.1 µM | [1] |

| DOPS/DOPC membranes | Enzyme-Linked Immunosorbent Assay (ELISA) | High-affinity interaction. | 20 nM | [1] | |

| DOPS/DOPC membranes | Surface Plasmon Resonance (SPR) | Two distinct interactions: a slow, high-affinity one and a rapid, low-affinity one. | 18 nM (high-affinity) | [1] | |

| Synaptotagmin-1 | PS/PC liposomes | In vitro binding assay | Ca2+-dependent binding to negatively charged phospholipids. | EC50 = 238 ± 20 µM Ca2+ | |

| TIM-3 | POPC/DOPS vesicles (70:30) | Tryptophan Fluorescence | Ca2+-dependent binding to PS-containing vesicles. | EC50 for Ca2+ is dependent on PS concentration. | |

| Annexin V | Phospholipid vesicles with PS | Fluorescence Quenching | High-affinity, Ca2+-dependent binding. | Kd in the nanomolar range, dependent on Ca2+ and PS concentration. | |

| Factor Va | PS/POPC vesicles | Fluorescence Anisotropy | Complex binding mechanism with both PS-specific and non-specific interactions. | Kd varies with PS concentration, generally in the nanomolar range. | [2] |

Key Membrane Protein Interactions with DOPS

Prothrombin and the Coagulation Cascade

The exposure of DOPS on the surface of activated platelets is a critical event in the initiation of the blood coagulation cascade. DOPS serves as a binding platform for vitamin K-dependent coagulation factors, including prothrombin (Factor II) and Factor Xa. The assembly of the prothrombinase complex (Factor Xa, Factor Va, Ca2+, and phospholipids) on the DOPS-rich membrane surface dramatically accelerates the conversion of prothrombin to thrombin, the central enzyme of coagulation.

The interaction of prothrombin with DOPS-containing membranes is complex, exhibiting both high- and low-affinity binding modes, which may be crucial for the dynamic regulation of thrombin generation[1].

Synaptotagmin-1 and Neurotransmitter Release

Synaptotagmin-1 is a key Ca2+ sensor in neurons that regulates the fusion of synaptic vesicles with the presynaptic membrane, leading to neurotransmitter release. The C2 domains of synaptotagmin-1 bind to anionic phospholipids, including DOPS, in a Ca2+-dependent manner. This interaction is thought to be a critical step in coupling Ca2+ influx to the membrane fusion machinery, although the precise mechanism is still under investigation. The affinity of synaptotagmin-1 for PS-containing membranes is significantly enhanced in the presence of Ca2+.

TIM Proteins and Immune Regulation

The T-cell immunoglobulin and mucin domain (TIM) family of proteins are important regulators of immune responses. Several TIM family members, including TIM-1, TIM-3, and TIM-4, have been identified as receptors for PS exposed on the surface of apoptotic cells. This interaction is crucial for the clearance of apoptotic bodies by phagocytes, a process known as efferocytosis. The binding of TIM proteins to DOPS-containing membranes is Ca2+-dependent and plays a role in both innate and adaptive immunity.

Annexin V: A Widely Used Probe for Apoptosis

Annexin V is a cellular protein that binds with high affinity to PS in the presence of Ca2+. This specific interaction has made fluorescently labeled Annexin V a widely used tool for detecting apoptotic cells, which expose PS on their outer leaflet. The binding is stoichiometric and reversible, allowing for the quantitative analysis of apoptosis.

Milk Fat Globule-EGF Factor 8 (MFG-E8) in Cell Adhesion and Phagocytosis

MFG-E8 is a secreted glycoprotein that acts as a bridging molecule between apoptotic cells and phagocytes. Its C-terminal domain binds to DOPS on apoptotic cells, while its N-terminal domain, containing an RGD motif, binds to αvβ3 and αvβ5 integrins on phagocytes. This dual interaction facilitates the engulfment of apoptotic cells.

The signaling pathway initiated by MFG-E8 binding to integrins involves the activation of the PI3K/Akt/mTOR pathway, which regulates cell proliferation and survival[3].

Gas6 and the Axl Receptor Tyrosine Kinase Pathway

Growth arrest-specific 6 (Gas6) is a vitamin K-dependent protein that binds to the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Similar to other vitamin K-dependent proteins, Gas6 interacts with DOPS-containing membranes. The binding of Gas6 to the Axl receptor, often occurring on a PS-rich membrane surface, leads to receptor dimerization and the activation of downstream signaling pathways, including the PI3K/Akt pathway. This signaling cascade is involved in cell survival, proliferation, and migration, and its dysregulation is implicated in cancer[4][5].

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of DOPS-protein interactions. Below are protocols for key in vitro techniques.

Liposome Co-sedimentation Assay

This assay is used to qualitatively and quantitatively assess the binding of a protein to liposomes of a defined lipid composition.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

-

Chloroform

-

Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)

-

Purified protein of interest

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

Procedure:

-

Liposome Preparation:

-

Prepare a lipid mixture of DOPC and DOPS in the desired molar ratio in a glass test tube.

-

Dry the lipids to a thin film under a stream of nitrogen gas.

-

Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film in binding buffer by vortexing to form multilamellar vesicles (MLVs).

-

To prepare large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

Binding Reaction:

-

In an ultracentrifuge tube, mix the purified protein with the prepared liposomes at the desired final concentrations.

-

Include a control sample with protein only (no liposomes) to assess for protein precipitation.

-

Incubate the mixture at room temperature for 30 minutes.

-

-

Sedimentation:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes and any bound protein.

-

-

Analysis:

-

Carefully collect the supernatant, which contains the unbound protein.

-

Resuspend the pellet, containing the liposomes and bound protein, in an equal volume of binding buffer.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.

-

Quantify the band intensities to determine the fraction of bound protein.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.

Materials:

-

SPR instrument (e.g., Biacore)

-

L1 sensor chip (for liposome capture)

-

Running buffer (e.g., HBS-P+, GE Healthcare)

-

Liposomes (prepared as described above)

-

Purified protein of interest

Procedure:

-

Chip Preparation and Liposome Capture:

-

Equilibrate the L1 sensor chip with running buffer.

-

Inject the liposome suspension over the sensor chip surface. The liposomes will spontaneously fuse to form a lipid bilayer on the chip.

-

Wash the surface with a brief injection of NaOH (e.g., 20 mM) to remove any loosely bound vesicles and stabilize the bilayer.

-

-

Binding Analysis:

-

Inject a series of concentrations of the purified protein in running buffer over the captured liposome surface.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

Include a reference flow cell with a bare L1 surface or a control lipid bilayer (e.g., 100% DOPC) to subtract non-specific binding.

-

-

Data Analysis:

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Materials:

-

Isothermal titration calorimeter

-

Purified protein of interest

-

Small unilamellar vesicles (SUVs) containing DOPS (prepared by sonication or extrusion)

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified protein against the desired buffer to minimize heat of dilution effects.

-

Prepare the SUV suspension in the same dialysis buffer.

-

Degas both the protein solution and the liposome suspension before the experiment.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the liposome suspension into the injection syringe.

-

Perform a series of injections of the liposomes into the protein solution while monitoring the heat change.

-

Perform a control experiment by injecting liposomes into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection and subtract the heat of dilution.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Signaling Pathways and Visualizations

Visualizing the signaling cascades initiated by DOPS-protein interactions is crucial for understanding their cellular consequences. The following diagrams, generated using the DOT language, illustrate key pathways.

MFG-E8 Signaling Pathway

Gas6-Axl Signaling Pathway

Conclusion

The interaction of DOPS with a diverse repertoire of membrane proteins is a fundamental mechanism that governs a wide range of cellular processes. From initiating the life-or-death decision of apoptosis to orchestrating the intricate dance of blood coagulation and modulating immune responses, the surface exposure of DOPS serves as a critical molecular switch. A thorough understanding of the quantitative and mechanistic details of these interactions, facilitated by the experimental approaches outlined in this guide, is essential for advancing our knowledge of cell biology and for the rational design of novel therapeutic interventions. The continued exploration of the DOPS interactome promises to unveil new layers of cellular regulation and provide innovative targets for the treatment of a multitude of human diseases.

References

- 1. futaba-zaidan.org [futaba-zaidan.org]

- 2. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]

The Anionic Core: A Technical Guide to the Properties of DOPS Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a critically important anionic phospholipid that plays a fundamental role in numerous cellular processes. As a key component of biological membranes, its unique physicochemical properties, stemming from its negatively charged headgroup, govern membrane structure, protein interactions, and intricate signaling cascades. In healthy cells, DOPS is predominantly sequestered in the inner leaflet of the plasma membrane, but its exposure on the cell surface is a hallmark of apoptosis, serving as a crucial "eat-me" signal for phagocytic clearance.[1][2] This guide provides an in-depth exploration of the anionic properties of DOPS membranes, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support researchers and professionals in drug development and biomedical research.

Physicochemical Properties of DOPS

DOPS is an unsaturated phosphatidylserine, characterized by two oleoyl chains in the sn-1 and sn-2 positions of the glycerol backbone. Its defining feature is the phosphoserine headgroup, which contains both a phosphate group and a carboxyl group.[3] At physiological pH, the phosphate group is deprotonated, and the carboxyl group is ionized, conferring a net negative charge to the headgroup. This anionic nature is central to its biological functions.

The presence of DOPS in a lipid bilayer significantly influences the membrane's biophysical characteristics. The electrostatic interactions originating from the DOPS headgroup can stabilize the transmembrane configuration of proteins with cationic residues.[4][5] Furthermore, the specific structure of the DOPS headgroup has been shown to anchor flanking residues of transmembrane peptides more strongly compared to other anionic lipids like dioleoylphosphatidylglycerol (DOPG).[4]

Quantitative Biophysical Data of DOPS-Containing Membranes

The anionic nature of DOPS-containing membranes can be quantified through various biophysical parameters. The following tables summarize key quantitative data derived from experimental studies.

Table 1: Zeta Potential of Vesicles Containing DOPS

| Lipid Composition | Molar % DOPS | Salt Concentration | pH | Zeta Potential (mV) | Reference |

| DSPC:Cholesterol:DOPS | 0 - 8% | 10 mM NaCl | 7.4 - 7.7 | Linear increase with % DOPS | [6] |

| PS:PC:Cholesterol | 6.6 - 17.6% | 152 mM | 5.9 | Linear increase with % PS | [6] |

| DMPS:DMPC | 0 - 100% | Physiological salt | Neutral | Saturates at -34 ± 3 mV above 20-30% DMPS | [6] |

| DOPS:DOPC | 10% | Ultrapure water | Neutral | Saturation observed | [6] |

Table 2: Surface Charge Density of Membranes Containing Phosphatidylserine (PS)

| Membrane Composition | Measurement Technique | Key Findings | Reference(s) |

| Supported Lipid Bilayers | Quantitative Surface Conductivity Microscopy | Enables mapping of local surface charge densities. | [7] |

| Phospholipid Vesicles | Theoretical Modeling | Both sides of the bilayer are negatively charged. | [8] |

| DOPC/PS Liposomes | Microelectrophoretic Method | pH-dependent changes in surface charge density. | [9] |

Table 3: Binding Affinities and Stoichiometry involving DOPS

| Interacting Molecule | DOPS-containing System | Binding Parameter | Value | Reference(s) |

| Calcium Ions (Ca²⁺) | Proteins | Wide range of affinities | ~100 µM for some IDPs | [10][11][12][13] |

| Annexin V | Apoptotic Cell Mimic (PS-containing) | Dissociation Constant (Kd) | ~5 x 10⁻² (Note: this value from the source seems unusually high and may be a typo in the original document, likely representing a different unit or context. Typical Kd values are in the nM to µM range) | [14][15] |

| Annexin V | SUVs with varying POPS content | Stoichiometry (Phospholipid:Annexin V) | Decreases from 1100 to 84 as POPS increases from 10% to 50% | [16] |

| Factor Va and Factor Xa | PCPS Vesicles | Dissociation Constant (Kd) | ~10⁻⁹ M | [17] |

Key Signaling Pathways Involving DOPS

The anionic surface provided by DOPS is a critical platform for the assembly of protein complexes and the initiation of signaling cascades.

Phosphatidylserine Externalization in Apoptosis

In healthy cells, the asymmetric distribution of phospholipids is maintained by flippase enzymes that actively transport DOPS to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost due to the activation of scramblase enzymes and the inhibition of flippases, leading to the exposure of DOPS on the cell surface. This externalized DOPS acts as a potent "eat-me" signal, recognized by phagocytes, leading to the clearance of apoptotic cells.

Caption: Apoptotic signaling pathway leading to DOPS externalization.

Assembly of the Prothrombinase Complex in Blood Coagulation

The coagulation cascade relies on the assembly of enzymatic complexes on negatively charged phospholipid surfaces. The prothrombinase complex, composed of Factor Va and Factor Xa, assembles on membranes containing DOPS.[18] This assembly is crucial for the rapid conversion of prothrombin to thrombin, a key step in the formation of a blood clot.[17][18]

Caption: Assembly of the prothrombinase complex on a DOPS-containing surface.

Experimental Protocols

Preparation of DOPS-Containing Liposomes by Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) with a defined size.

Materials:

-

DOPS and other desired lipids (e.g., DOPC) in chloroform

-

Chloroform

-

Nitrogen gas source

-

Vacuum desiccator

-

Buffer of choice (e.g., PBS, Tris-HCl)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials or round-bottom flasks

-

Glass syringes

Procedure:

-

Lipid Film Formation:

-

In a glass vial, combine the desired lipids in chloroform to achieve the target molar ratio.[19]

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.[20]

-

Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[20][21]

-

-

Hydration:

-

Freeze-Thaw Cycles (Optional but Recommended):

-

Subject the MLV suspension to several (e.g., 5-7) freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This step helps to increase the encapsulation efficiency and create more uniform vesicles.[21]

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[20][22]

-

Draw the hydrated lipid suspension into a glass syringe and place it in the extruder.

-

Force the suspension through the membrane by pushing the plunger. This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.[20][21]

-

-

Storage:

-

Store the resulting liposome suspension at 4°C. For optimal results, use within a few days to a week.

-

Caption: Experimental workflow for DOPS-containing liposome preparation.

Measurement of Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the stability of a colloidal dispersion like a liposome suspension.[23]

Instrumentation:

Procedure:

-

Sample Preparation:

-

Dilute the liposome suspension in a low conductivity buffer (e.g., 10 mM NaCl) to achieve an appropriate particle concentration for light scattering.[5] The final concentration will depend on the instrument's sensitivity.

-

-

Cell Preparation:

-

Carefully inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[5]

-

-

Measurement:

-

Place the cell into the instrument.

-

Set the experimental parameters, including the dispersant properties (viscosity, dielectric constant) and temperature (typically 25°C).[24]

-

The instrument applies an electric field across the sample, causing the charged liposomes to move.[23]

-

The velocity of the particles (electrophoretic mobility) is measured using laser Doppler velocimetry.[24]

-

-

Data Analysis:

-

The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation or the Smoluchowski approximation.[5] The reported value is typically an average of multiple measurements.

-

Conclusion

The anionic properties of DOPS membranes are integral to their diverse and critical roles in cell biology. From maintaining membrane integrity and modulating protein function to initiating vital signaling cascades in apoptosis and hemostasis, the negative charge of DOPS is a key determinant of its function. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to understand, characterize, and harness the unique properties of DOPS-containing systems for therapeutic and diagnostic applications. A thorough understanding of these fundamental principles is essential for the rational design of drug delivery vehicles, the development of novel therapeutics targeting membrane-associated processes, and the advancement of our knowledge of cellular function.

References

- 1. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]

- 2. Phosphatidylserine Externalization in Apoptosis [novusbio.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Oxidative signaling pathway for externalization of plasma membrane phosphatidylserine during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How well can you tailor the charge of lipid vesicles? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping surface charge density of lipid bilayers by quantitative surface conductivity microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Estimating affinities of calcium ions to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estimating affinities of calcium ions to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insight into Calcium-Binding Motifs of Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Osteopontin binds multiple calcium ions with high affinity and independently of phosphorylation status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. APC Annexin V [bdbiosciences.com]

- 15. APC Annexin V [bdbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. Prothrombinase complex assembly. Contributions of protein-protein and protein-membrane interactions toward complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prothrombinase - Wikipedia [en.wikipedia.org]

- 19. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]

- 21. Liposome Preparation [bio-protocol.org]

- 22. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. azonano.com [azonano.com]

- 25. mdpi.com [mdpi.com]

discovery of phosphatidylserine externalization in apoptosis

An In-Depth Technical Guide to the Discovery and Analysis of Phosphatidylserine Externalization in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is a pivotal and evolutionarily conserved hallmark of apoptosis. This event serves as a critical "eat-me" signal, facilitating the prompt recognition and clearance of apoptotic cells by phagocytes, thereby preventing inflammation. The discovery of this phenomenon and the subsequent development of robust detection methods have profoundly impacted our understanding of programmed cell death and have become indispensable tools in biomedical research and drug development. This technical guide provides a comprehensive overview of the seminal discoveries, key experimental methodologies, and the underlying molecular mechanisms of PS externalization during apoptosis.

Historical Perspective: The Unveiling of a Hallmark

The concept of programmed cell death, termed apoptosis, was first introduced in 1972 by Kerr, Wyllie, and Currie to describe a morphologically distinct form of cell death crucial for tissue homeostasis.[1][2][3] Early research focused on the characteristic morphological changes, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

A significant breakthrough in the biochemical understanding of apoptosis came with the observation that the plasma membrane of apoptotic cells undergoes a dramatic change in its phospholipid asymmetry. In healthy cells, aminophospholipids like phosphatidylserine are actively maintained on the inner leaflet of the plasma membrane by enzymes known as flippases.[4][5][6] The discovery that this asymmetry is lost during apoptosis, leading to the exposure of PS on the cell surface, provided a novel and specific marker for this process.[7][8]

This discovery was greatly advanced by the work of researchers who identified Annexin V, a calcium-dependent phospholipid-binding protein, as a specific probe for exposed PS.[9][10] The development of fluorescently labeled Annexin V in the early 1990s revolutionized apoptosis detection, allowing for the sensitive and quantitative analysis of apoptotic cells using techniques like flow cytometry and fluorescence microscopy.[7][10][11]

The Molecular Machinery of PS Externalization

The externalization of phosphatidylserine during apoptosis is a tightly regulated process orchestrated by a family of cysteine proteases known as caspases. The activation of executioner caspases, such as caspase-3, triggers a cascade of events that culminates in the disruption of plasma membrane asymmetry.[4][12] This process involves the coordinated action of two key enzyme families: flippases and scramblases.

-

Inactivation of Flippases: In healthy cells, P4-type ATPase flippases, such as ATP11A and ATP11C, actively transport PS from the outer to the inner leaflet of the plasma membrane, maintaining its asymmetric distribution.[6][13][14] During apoptosis, executioner caspases cleave and inactivate these flippases.[2][13][14] This cessation of inward PS transport is a crucial prerequisite for its net externalization.

-

Activation of Scramblases: Concurrently, caspases activate phospholipid scramblases, which are enzymes that facilitate the bidirectional and non-specific movement of phospholipids across the membrane leaflets.[2][6] A key scramblase involved in apoptosis is Xkr8.[7][11][15] Caspase-3 cleaves the C-terminal domain of Xkr8, leading to a conformational change that activates its scramblase activity.[2][7][15] This allows for the rapid randomization of phospholipids, resulting in the exposure of PS on the cell surface.

The following diagram illustrates the core signaling pathway leading to phosphatidylserine externalization during apoptosis.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Regulation of phospholipid distribution in the lipid bilayer by flippases and scramblases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-protocol.org [bio-protocol.org]

- 5. What are XKR8 modulators and how do they work? [synapse.patsnap.com]

- 6. Flippases and scramblases in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Annexin V-affinity assay: a review on an apoptosis detection system based on phosphatidylserine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. kumc.edu [kumc.edu]

- 11. biorxiv.org [biorxiv.org]

- 12. Phosphatidylserine externalization is a downstream event of interleukin-1 beta-converting enzyme family protease activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exposure of Phosphatidylserine by Xk-related Protein Family Members during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies of Droxidopa (L-DOPS) in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxidopa, also known as L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid analogue that acts as a prodrug to the neurotransmitter norepinephrine (noradrenaline). It is utilized in the management of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing, which is often associated with neurodegenerative disorders such as Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF). This technical guide provides a comprehensive overview of the exploratory studies of droxidopa, with a focus on its mechanism of action, key experimental findings, and detailed protocols relevant to neuroscience research.

Mechanism of Action

Droxidopa is a prodrug that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. Unlike norepinephrine, droxidopa can cross the blood-brain barrier. This conversion is not dependent on the enzyme dopamine β-hydroxylase, which is deficient in some conditions. The resulting norepinephrine acts on adrenergic receptors to elicit its physiological effects.

Signaling Pathway of Droxidopa's Active Metabolite, Norepinephrine

Norepinephrine, the active metabolite of droxidopa, exerts its effects by binding to α- and β-adrenergic receptors on the surface of various cells, including neurons and smooth muscle cells of blood vessels.

Caption: Conversion of Droxidopa to Norepinephrine and its action.

The binding of norepinephrine to its receptors initiates downstream signaling cascades. For instance, activation of α1-adrenergic receptors, which are Gq-protein coupled, leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These events contribute to smooth muscle contraction and increased peripheral vascular resistance, thereby elevating blood pressure.

Caption: Norepinephrine α1-adrenergic receptor signaling cascade.

Activation of β-adrenergic receptors, which are Gs-protein coupled, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing neuronal excitability and other cellular processes.

Caption: Norepinephrine β-adrenergic receptor signaling cascade.

Exploratory Preclinical Studies

Animal models of neurodegenerative diseases have been instrumental in elucidating the therapeutic potential of droxidopa. The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is a widely used paradigm to study motor deficits and the effects of dopaminergic and noradrenergic therapies.

Experimental Protocol: 6-OHDA Lesioning in Rats and Droxidopa Administration

This protocol describes a common method for inducing a unilateral lesion of the nigrostriatal pathway in rats and subsequent treatment with droxidopa.

1. Animal Model Creation (6-OHDA Lesioning):

-

Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g).

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Stereotaxic Surgery:

-

Place the anesthetized rat in a stereotaxic frame.

-

Inject 6-hydroxydopamine (6-OHDA) hydrochloride (typically 8-12 µg dissolved in 0.9% saline with 0.02% ascorbic acid to prevent oxidation) into the medial forebrain bundle (MFB) or the striatum. The coordinates for injection are determined based on a rat brain atlas (e.g., Paxinos and Watson).

-

The injection is performed unilaterally to allow for the assessment of rotational behavior.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow at least two weeks for the lesion to develop fully.

2. Behavioral Assessment:

-

Rotational Behavior: To confirm the lesion, administer a dopamine agonist such as apomorphine (0.5 mg/kg, s.c.) or amphetamine (5 mg/kg, i.p.) and record the number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations over a set period (e.g., 60-90 minutes). A significant number of rotations (e.g., >7 full rotations per minute) indicates a successful lesion.

3. Droxidopa Administration:

-

Drug Preparation: Prepare droxidopa in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administration: Administer droxidopa orally (p.o.) via gavage or intraperitoneally (i.p.) at various doses (e.g., 10-100 mg/kg).

-

Treatment Schedule: The treatment can be acute (a single dose) or chronic (daily for several weeks).

4. Outcome Measures:

-

Motor Function: Assess motor function using tests such as the cylinder test (for forelimb use asymmetry), the stepping test, or automated locomotor activity monitoring.

-

Cardiovascular Parameters: In anesthetized or freely moving animals with implanted telemetry devices, measure blood pressure and heart rate to assess the cardiovascular effects of droxidopa.

-

Neurochemical Analysis: After the treatment period, euthanize the animals and collect brain tissue (e.g., striatum, prefrontal cortex) for neurochemical analysis, such as high-performance liquid chromatography (HPLC) to measure norepinephrine and dopamine levels.

Caption: Workflow of a preclinical Droxidopa study in a 6-OHDA model.

Clinical Exploratory Studies in Neurogenic Orthostatic Hypotension

Numerous clinical trials have investigated the efficacy and safety of droxidopa for the treatment of nOH in patients with neurodegenerative diseases. These studies have provided valuable quantitative data on its effects.

Summary of Key Clinical Trial Findings

The following tables summarize data from representative clinical trials of droxidopa in patients with nOH.

Table 1: Patient Demographics and Baseline Characteristics in Droxidopa Clinical Trials

| Study | N (Droxidopa/Placebo) | Mean Age (years) | Primary Diagnosis | Baseline Standing Systolic BP (mmHg) | Baseline OHQ Composite Score |